molecular formula C28H26NaO9 B12333307 1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1)

1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1)

Cat. No.: B12333307
M. Wt: 529.5 g/mol
InChI Key: XTVABJHDPQZAPZ-RKVLWQGQSA-N
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Description

Substituent Complexity Comparison

Compound Substituents Molecular Formula
Target Compound 4-Methoxyphenyl, 3,4,5-trimethoxybenzyl, sodium salt C28H25NaO9
alfa-Oxo-1,3-Benzodioxole-5-Acetic Acid Oxo group at alpha position C9H6O5
(S)-α-(Acetylamino)-1,3-benzodioxole-5-acetic acid Acetylamino group at alpha position C11H11NO5
PD-156707 (Analog) Identical core structure with Z-configuration ethylidene group C28H25NaO9

Functional Group Analysis

  • Target Compound : Combines ketone (2-oxo), ether (methoxy), and carboxylate (sodium salt) functionalities.
  • PD-156707 : Shares identical functional groups but emphasizes endothelin receptor antagonism due to its substituent geometry .
  • N-Phenyliminodiacetic Acid : Introduces iminodiacetic acid for metal chelation, absent in the target compound .

Aromatic System Variations

  • The 4-methoxyphenyl group provides electron-donating effects, enhancing resonance stabilization.
  • The 3,4,5-trimethoxybenzyl group creates steric bulk and polar interactions, influencing binding affinity in biological systems .
  • In contrast, simpler analogs like 2-Chlorophenylacetic Acid (CAS 2444-36-2) lack conjugated aromatic systems, reducing π-π stacking potential .

Properties

Molecular Formula

C28H26NaO9

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C28H26O9.Na/c1-32-19-8-5-17(6-9-19)26(29)20(11-16-12-23(33-2)27(35-4)24(13-16)34-3)25(28(30)31)18-7-10-21-22(14-18)37-15-36-21;/h5-10,12-14H,11,15H2,1-4H3,(H,30,31);/b25-20-;

InChI Key

XTVABJHDPQZAPZ-RKVLWQGQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C(/C2=CC3=C(C=C2)OCO3)\C(=O)O)/CC4=CC(=C(C(=C4)OC)OC)OC.[Na]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(C2=CC3=C(C=C2)OCO3)C(=O)O)CC4=CC(=C(C(=C4)OC)OC)OC.[Na]

Origin of Product

United States

Preparation Methods

Core Benzodioxole Intermediate Synthesis

The synthesis begins with the preparation of 1,3-benzodioxole-5-acetic acid derivatives. A common precursor, ethyl 3,4-methylenedioxybenzoylformate , undergoes base-catalyzed hydrolysis to yield α-oxo-1,3-benzodioxole-5-acetic acid.

Reaction Conditions :

  • Step 1 : Ethyl 3,4-methylenedioxybenzoylformate (0.22 mol) is dissolved in methanol (7:1 v/w) and treated with 3M NaOH at 0°C for 2 hours.
  • Step 2 : The mixture is acidified to pH 3–4, extracted with ethyl acetate, and purified via silica gel chromatography (30% ethyl acetate/hexane), achieving 70% yield.

Aldol Condensation for Ethylidene Formation

The α-oxo intermediate reacts with 4-methoxyphenylacetone in the presence of a base to form the ethylidene linkage. This step is critical for introducing the 2-(4-methoxyphenyl)-2-oxo moiety.

Procedure :

  • A mixture of α-oxo-1,3-benzodioxole-5-acetic acid (1 eq) and 4-methoxyphenylacetone (1.2 eq) is stirred in ethanol with piperidine (10 mol%) at 60°C for 12 hours.
  • The product is isolated via solvent evaporation and recrystallized from ethanol/water (3:1), yielding 65–75% of the aldol adduct.

Introduction of 3,4,5-Trimethoxybenzyl Group

The aldol product undergoes nucleophilic substitution with 3,4,5-trimethoxybenzyl bromide under phase-transfer conditions.

Optimized Method :

  • Reactants : Aldol adduct (1 eq), 3,4,5-trimethoxybenzyl bromide (1.5 eq), tetrabutylammonium bromide (0.1 eq).
  • Conditions : Dichloromethane/water (2:1), 40°C, 6 hours.
  • Workup : Organic layer washed with brine, dried (Na₂SO₄), and concentrated. Yield: 82%.

Sodium Salt Formation

The carboxylic acid intermediate is neutralized with sodium hydroxide to form the sodium salt.

Process :

  • The acid (1 eq) is dissolved in ethanol (5:1 v/w) and treated with 1M NaOH (1.05 eq) at 25°C.
  • The mixture is stirred for 1 hour, filtered, and dried under vacuum. Purity: >98% (HPLC).

Purification and Characterization

Chromatography : Final purification uses reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid).
Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.92 (s, 2H, benzodioxole), 3.87 (s, 3H, OCH₃), 3.78 (s, 9H, OCH₃).
  • ESI-MS : m/z 529.5 [M-Na]⁻.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantage Reference
Hydrolysis-Condensation 70% High regioselectivity
Phase-Transfer Alkylation 82% Mild conditions, scalable
Direct Neutralization 95% Minimal by-products

Industrial-Scale Optimization

Recent patents highlight improvements for scalability:

  • Solvent Recycling : Ethyl acetate is recovered via distillation (85% efficiency).
  • Catalyst Reuse : Zn-Aquivion® in acylation steps reduces waste (3 cycles without yield loss).
  • Continuous Flow : Microreactors achieve 92% conversion in aldol steps (residence time: 20 min).

Challenges and Solutions

Issue : Low selectivity in acylation due to by-products.
Solution : Use of substoichiometric Zn-Aquivion® increases selectivity to 78%.

Issue : Epimerization during salt formation.
Solution : Controlled pH (8.5–9.0) and low temperature (5°C) prevent racemization.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole-5-acetic acid derivatives can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antineoplastic Activity : Certain derivatives of 1,3-benzodioxole compounds have shown promise as potential anticancer agents. Research indicates that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis. A study highlighted the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, which exhibited significant cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : The compound anle138b, which incorporates a benzodioxole structure, has been investigated for its neuroprotective properties against neurodegenerative diseases such as Parkinson's Disease. It binds to α-synuclein fibrils and inhibits their aggregation, demonstrating potential in modifying disease progression . This mechanism is crucial as α-synuclein aggregation is a hallmark of several neurodegenerative disorders.
  • Anticonvulsant Properties : Some derivatives are being explored for their anticonvulsant effects. The structural similarity to known anticonvulsants suggests that these compounds may modulate neurotransmitter systems effectively, offering new avenues for epilepsy treatment .

Neuropharmacology Insights

Research into the pharmacological effects of 1,3-benzodioxole derivatives has revealed their ability to cross the blood-brain barrier due to their lipophilic nature. This characteristic enhances their potential as therapeutic agents for central nervous system disorders. The binding affinity of these compounds to various receptors involved in neurotransmission is under investigation, with preliminary results indicating favorable interactions that could lead to improved therapeutic profiles.

Synthetic Biology Applications

The synthesis of 1,3-benzodioxole derivatives often involves innovative methods that leverage biological agents for enantiomeric purity. For instance, yeast species have been utilized in the chiral reduction processes necessary for creating these compounds with high yields and purity . This approach not only enhances the efficiency of synthesis but also aligns with sustainable practices in chemical manufacturing.

Case Study 1: Neuroprotective Mechanism of Anle138b

  • Objective : To investigate the binding interactions of anle138b with α-synuclein fibrils.
  • Findings : Anle138b effectively inhibited α-synuclein oligomerization and reduced aggregate formation in vivo. Its efficacy was confirmed through various assays demonstrating its ability to protect neuronal cells from toxicity associated with α-synuclein aggregates .

Case Study 2: Anticancer Activity of Benzodioxole Derivatives

  • Objective : To evaluate the cytotoxic effects of synthesized benzodioxole derivatives on cancer cell lines.
  • Methodology : Various derivatives were tested against breast and lung cancer cell lines using MTT assays.
  • Results : Several compounds exhibited IC50 values lower than those of standard chemotherapeutics, indicating significant anticancer potential .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-acetic acid derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The molecular targets may include enzymes, receptors, and other proteins involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound C28H25O9·Na 4-Methoxyphenyl, 3,4,5-trimethoxyphenylmethylidene 528.48 Enhanced solubility (sodium salt), potential antitumor activity
1,3-Benzodioxole-5-acetic acid C9H8O4 None (parent compound) 180.16 Intermediate for esters, melting point: 125–127°C
α-Oxo-1,3-benzodioxole-5-acetic acid C9H6O5 Oxo group at α-position 194.14 Metal protection via electron donation
6-(4-Nitrobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester C17H13NO8 4-Nitrobenzoyl, methyl ester 359.29 Precursor for benzodioxole derivatives

Key Observations :

  • The sodium salt form of the target compound improves aqueous solubility compared to its non-ionic analogues (e.g., methyl esters or free acids) .
  • The 3,4,5-trimethoxyphenyl group in the target compound is structurally analogous to combretastatin derivatives, which are known for antitubulin activity .
Functional Analogues: Thiazolidinone and Oxadiazole Derivatives
Compound Class Example Structure Key Features Biological Relevance Reference
Thiazolidinones [(5E)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Thioxo-thiazolidinone core, substituted benzylidene Anticancer, antimicrobial
Oxadiazoles 2-Alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles Sulfur-containing heterocycle Antiviral, enzyme inhibition

Key Observations :

  • The target compound’s α,β-unsaturated ketone moiety (ethylidene group) shares electronic similarities with thiazolidinone derivatives, which are redox-active and interact with biological targets .
  • Unlike oxadiazoles, the target compound lacks nitrogen heteroatoms but compensates with methoxy groups for lipophilicity and receptor binding .
Fluorinated Analogues
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Distinctive Feature Reference
2,2-Difluoro-1,3-benzodioxole-5-acetic acid C9H6F2O4 Difluoro substitution on benzodioxole 228.14 Increased metabolic stability

Key Observations :

  • Fluorination at the benzodioxole ring (e.g., 2,2-difluoro substitution) enhances metabolic stability compared to the target compound’s methoxy-rich structure, which may degrade via demethylation .

Stability and Pharmacokinetic Considerations

  • The sodium salt form reduces crystallinity, enhancing dissolution rates compared to free acids or esters (e.g., methyl ester in ).
  • Methoxy groups may increase susceptibility to oxidative metabolism, whereas fluorinated analogues (e.g., ) offer better stability.

Biological Activity

1,3-Benzodioxole derivatives have garnered attention in pharmacological research due to their diverse biological activities, including anticancer, anti-inflammatory, and analgesic effects. The compound in focus, 1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1) , is a complex structure that has shown promise in various biological assays. This article aims to synthesize existing research findings on the biological activity of this compound and present detailed data on its mechanisms of action and therapeutic potential.

Target Receptors

Research indicates that 1,3-Benzodioxole derivatives often act on various biological targets. Specifically, this compound has been noted to interact with cyclooxygenase enzymes (COX-1 and COX-2) , which play crucial roles in inflammation and pain pathways.

Mode of Action

The compound acts as an inhibitor of COX enzymes. In a study evaluating several benzodioxole derivatives, it was found that the compound exhibited significant inhibitory activity against COX-2 with an IC50 value of approximately 1.45 µM , demonstrating a higher selectivity compared to traditional anti-inflammatory drugs like Ketoprofen .

Anticancer Activity

The anticancer properties of this compound were evaluated against various cancer cell lines. Notably, it demonstrated cytotoxic effects against the HeLa cervical cancer cell line with IC50 values ranging from 0.219 to 1.94 mM . The mechanism involves the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was assessed through several assays measuring COX inhibition and cytokine release. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting its applicability in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study involving multiple benzodioxole derivatives showed that the sodium salt form of this compound was particularly effective against HeLa cells, outperforming other derivatives in terms of cytotoxicity .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased paw edema and reduced levels of inflammatory markers compared to control groups .

Comparative Data Table

Activity TypeIC50 Value (µM)Reference
COX-1 Inhibition4.25 - 33.7
COX-2 Inhibition1.45
Cytotoxicity (HeLa)0.219 - 1.94 mM
Anti-inflammatorySignificant reduction in cytokines

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